molecular formula C7H5BrCl2 B1375609 3-Bromo-4-chlorobenzyl chloride CAS No. 880348-46-9

3-Bromo-4-chlorobenzyl chloride

Cat. No. B1375609
M. Wt: 239.92 g/mol
InChI Key: WKNSUGXSGOEDMW-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzyl chloride is an organic compound . It is a derivative of benzyl chloride, which is a type of alkyl halide . Alkyl halides are organic compounds containing a halogen atom (X) bonded to a carbon atom .


Synthesis Analysis

The synthesis of 3-Bromo-4-chlorobenzyl chloride could potentially involve electrophilic aromatic substitution, a common reaction for benzene derivatives . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chlorobenzyl chloride is similar to that of other benzyl halides . It has a planar chlorobenzene ring with the CH2-Cl bond almost orthogonal .


Chemical Reactions Analysis

As an alkyl halide, 3-Bromo-4-chlorobenzyl chloride can undergo both substitution and elimination reactions . The halogen-bearing carbon (alpha) and the carbon atom(s) adjacent to it (beta) play key roles in these reactions .

Scientific Research Applications

Chemical Synthesis and Characterization

3-Bromo-4-chlorobenzyl chloride plays a crucial role in the field of chemical synthesis. It serves as a key intermediate in the synthesis of various compounds. For instance, it has been used in the preparation of benzamide derivatives, highlighting its significance in constructing complex molecular architectures. The structure and bioactivity of the synthesized compounds have been characterized using techniques like NMR and MS, demonstrating the compound's utility in creating biologically active molecules (Cheng De-ju, 2014; H. Bi, 2015; H. Bi, 2014).

Photostimulated Reactions and Halide Reduction

The compound has been instrumental in studies of photostimulated reactions and halide reduction processes. Research shows its involvement in fast tin-free hydrodehalogenation and reductive radical cyclization reactions, offering insights into the behavior of aryl and alkyl chlorides and bromides under specific conditions (Santiago E. Vaillard et al., 2004). Additionally, it is used in understanding the photodissociation of bromochlorobenzenes, which provides valuable information about the dissociation kinetics and dynamics of such compounds (D. Karlsson et al., 2008).

Environmental and Biological Implications

3-Bromo-4-chlorobenzyl chloride's derivatives have been studied for their environmental impact, especially concerning methyl halide production in plants. Research has indicated that certain plants can produce and emit methyl halides, with specific enzymes responsible for this process. Understanding the genetic control of methyl halide production in organisms like Arabidopsis thaliana is crucial for comprehending and predicting patterns of methyl halide production by plants, which has significant implications for atmospheric chemistry (R. Rhew et al., 2003).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chlorobenzyl chloride, indicates that it is hazardous, causing severe skin burns and eye damage . It’s reasonable to assume that 3-Bromo-4-chlorobenzyl chloride may have similar hazards, but specific information was not found in the search results.

properties

IUPAC Name

2-bromo-1-chloro-4-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNSUGXSGOEDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-chloro-4-(chloromethyl)benzene

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-4-chlorobenzyl alcohol (9.6 g, 43 mmol) in CH2Cl2 (100 mL) was added Ph3P (17.1 g, 1.5 mmol) and CCl4 (6.3 mL, 65 mmol). After 18 h, the solution was washed with brine (3×100 mL) and passed through a short silica gel column to afford the product as colorless oil (9.14 g, 88%). 1H NMR (400 MHz, CDCl3): 7.65 (d, J=2.1 Hz, 1H), 7.43 (d, J=8.2 Hz, 1H), 7.27 (dd, J=8.3, 2.1 Hz, 1H), 4.51 (s, 3H).
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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